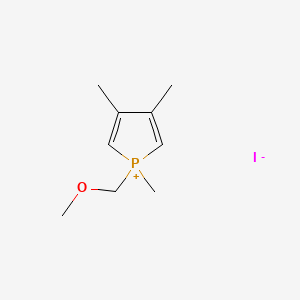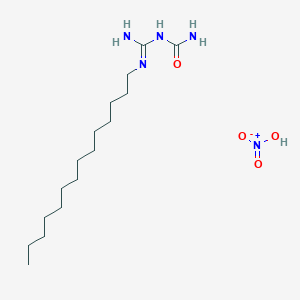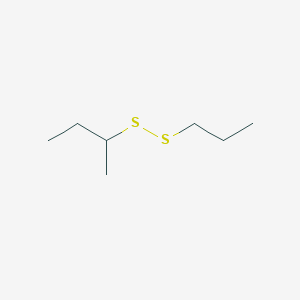
Disulfide, 1-methylpropyl propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 1-methylpropyl propyl, also known as methyl propyl disulfide, is an organic compound with the molecular formula C4H10S2. It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond. This compound is known for its distinctive odor and is commonly found in various natural sources, including certain plants and foods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 1-methylpropyl propyl, typically involves the reaction of propyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The reaction can be represented as follows:
2CH3CH2CH2SH+CH3SH→CH3CH2CH2S-SCH3CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Feed Preparation: Mixing of propyl mercaptan and methyl mercaptan.
Oxidation: Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the disulfide bond.
Separation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 1-methylpropyl propyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Disulfide, 1-methylpropyl propyl, has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in biological systems, particularly in the formation and reduction of disulfide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of drugs targeting disulfide bonds in proteins.
Industry: Used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.
Wirkmechanismus
The mechanism of action of disulfide, 1-methylpropyl propyl, involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein folding, stability, and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disulfide, dipropyl: Similar structure but with two propyl groups instead of one methyl and one propyl group.
Disulfide, methyl ethyl: Contains a methyl and an ethyl group instead of a methyl and a propyl group.
Disulfide, methyl butyl: Contains a methyl and a butyl group instead of a methyl and a propyl group.
Uniqueness
Disulfide, 1-methylpropyl propyl, is unique due to its specific combination of a methyl and a propyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
59849-54-6 |
|---|---|
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2-(propyldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
KHTNPVYWCGRQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSSC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



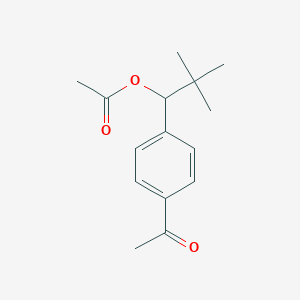
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
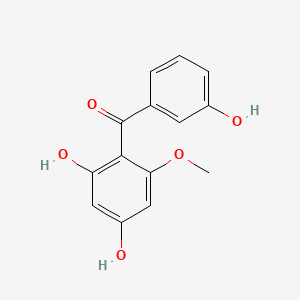
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
